5-(Benzyloxy)-2-nitrobenzonitrile
Overview
Description
5-(Benzyloxy)-2-nitrobenzonitrile is an organic compound that belongs to the class of nitrobenzonitriles It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with a nitro group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-nitrobenzonitrile typically involves the nitration of benzyloxybenzonitrile. One common method is the nitration of 5-(benzyloxy)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyloxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(Benzyloxy)-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 5-(Carboxy)-2-nitrobenzonitrile.
Scientific Research Applications
5-(Benzyloxy)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-nitrobenzonitrile depends on its chemical interactions with biological targets. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-aminobenzonitrile: A reduction product of 5-(Benzyloxy)-2-nitrobenzonitrile.
5-(Carboxy)-2-nitrobenzonitrile: An oxidation product of this compound.
4-(Benzyloxy)-2-nitrobenzonitrile: A positional isomer with the nitro group at a different position on the benzene ring.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. Its benzyloxy group provides a site for further functionalization, while the nitro and nitrile groups contribute to its reactivity in various chemical transformations.
Properties
IUPAC Name |
2-nitro-5-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-12-8-13(6-7-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJNGWDUMUYHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618512 | |
Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38713-61-0 | |
Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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